molecular formula C19H11Cl2I2NO3 B1680503 Rafoxanide CAS No. 22662-39-1

Rafoxanide

Cat. No. B1680503
CAS RN: 22662-39-1
M. Wt: 626 g/mol
InChI Key: NEMNPWINWMHUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Rafoxanide can be synthesized in only three steps from readily available 4-chlorophenol with a 74% overall yield . The synthesis involves two key stages: the first is the iodination of salicylic acid, adding iodine in the presence of hydrogen peroxide, which allows obtaining a 95% yield. The second key stage is the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride is formed in situ with PCl3 achieving an 82% yield .


Molecular Structure Analysis

The molecular formula of Rafoxanide is C19H11Cl2I2NO3 . The molecular weight is 626.01 . The structure of Rafoxanide has been characterized through physical and spectroscopic (IR, NMR, and MS) techniques .


Chemical Reactions Analysis

Rafoxanide’s chemical reactions have been studied in the context of its synthesis. The key stages of its synthesis involve the iodination of salicylic acid and the reaction of 3,5-diiodosalicylic acid with aminoether . The HRMS-ESI analysis showed a molecular ion [M + H]+ of 283.9876, corresponding to the molecular formula C12H8Cl2NO2 .


Physical And Chemical Properties Analysis

Rafoxanide is a salicylanilide with a molecular formula of C19H11Cl2I2NO3 and a molecular weight of 626.01 . More detailed physical and chemical properties are not available from the search results.

Scientific Research Applications

Anticancer Potential

Rafoxanide demonstrates promising anticancer properties in multiple myeloma (MM) and gastric cancer (GC). Studies have shown its effectiveness in inhibiting cell proliferation, inducing apoptosis, and enhancing DNA damage responses. Specifically, rafoxanide triggers apoptosis in MM by reducing mitochondrial membrane potential and regulating the caspase pathway, while also inhibiting DNA synthesis and cell cycle progression through the cdc25A-degradation pathway. Notably, it enhances the DNA damage response by up-regulating γ-H2AX expression and suppresses the p38 MAPK pathway. This dual action contributes to its potential as a treatment for MM (Xiao et al., 2019). Similarly, rafoxanide has shown effectiveness against GC by promoting apoptosis and autophagy, partly through the inhibition of the PI3K/Akt/mTOR signaling pathway (Liu et al., 2019).

Radioiodination and Diagnostic Use

Rafoxanide's potential in diagnostic or radiotherapeutic applications has been explored through its radioiodination via isotopic exchange reactions. This process involves radiolabeling rafoxanide, offering a possibility for its use in diagnostics (Hussien et al., 2022).

Development of Electrochemical Sensors

The development of electrochemical sensors for the detection of rafoxanide has been studied. These sensors, based on modified carbon paste electrodes, enable the sensitive and selective detection of rafoxanide in pharmaceutical preparations and biological fluids, thus aiding in quality control and pharmacokinetic studies (Salem et al., 2022).

Analytical Methodologies

Significant research has focused on developing analytical methods for determining rafoxanide in biological samples. Techniques like HPLC with UV detection and HPLC-thermospray mass spectrometry have been used to measure rafoxanide levels in plasma and tissue, enhancing the understanding of its distribution and concentration in biological systems (Blanchflower et al., 1990).

Drug Solubility and Formulation

Studies have also been conducted on the self-association of rafoxanide in aqueous media and its application in preparing amorphous solid dispersions. These investigations aim to enhance the solubility and bioavailability of rafoxanide, potentially improving its therapeutic efficacy and formulation stability (Meng et al., 2017).

Safety And Hazards

Rafoxanide is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . The safety margin after oral administration is 6 and the therapeutic index >5 .

properties

IUPAC Name

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMNPWINWMHUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046227
Record name Rafoxanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rafoxanide

CAS RN

22662-39-1
Record name Rafoxanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22662-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rafoxanide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022662391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAFOXANIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rafoxanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rafoxanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAFOXANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22F4FLA7DH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 31.0 g. of 4-amino-2,4'-dichlorobiphenyl ether, 47.4 g. of 3,5-diiodo salicylic acid, and 4.3 ml. of phosphorus trichloride in 235 ml. of chlorobenzene is refluxed for 3 hours. The hot solution is decanted from some insoluble residue and the crude product settles out of solution upon cooling to room temperature. Upon recrystallization from benzene, 27.8 g. of 3,5-diiodo-3'-chloro-4'-(p-chlorophenoxy)-salicylanilide, m.p. 168°-170°C. is obtained.
Name
4-amino-2,4'-dichlorobiphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rafoxanide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Rafoxanide
Reactant of Route 3
Reactant of Route 3
Rafoxanide
Reactant of Route 4
Reactant of Route 4
Rafoxanide
Reactant of Route 5
Reactant of Route 5
Rafoxanide
Reactant of Route 6
Reactant of Route 6
Rafoxanide

Citations

For This Compound
2,830
Citations
JA Van Wyk, FS Malan - The Veterinary Record, 1988 - researchgate.net
After a first description in 1975 of a strain of Haemonchus contortus resistant to the benzimidazole anthelmintics in South Africa, further strains of the same species developed resistance …
Number of citations: 305 www.researchgate.net
A Di Grazia, F Laudisi, D Di Fusco, E Franzè, A Ortenzi… - Cancers, 2020 - mdpi.com
… rafoxanide-treated dying tumor cells as compared with sham. Altogether, our data indicate rafoxanide … In particular, we found that rafoxanide restrains the proliferation of CRC cells, but …
Number of citations: 10 www.mdpi.com
A Hu, J Liu, Y Wang, M Zhang, Y Guo, Y Qin, T Liu… - Scientific Reports, 2023 - nature.com
… of rafoxanide on NSCLC and dissected the underlying mechanism. The results showed that rafoxanide … Besides, rafoxanide can induce NSCLC cell apoptosis and cell cycle arrest in a …
Number of citations: 3 www.nature.com
X Shi, H Li, A Shi, H Yao, K Ke, C Dong… - Oncology …, 2018 - spandidos-publications.com
… , rafoxanide significantly increased the G1 phase population. Notably, we revealed that rafoxanide … Furthermore, the anticancer effect of rafoxanide was demonstrated in vivo in BALB/C …
Number of citations: 22 www.spandidos-publications.com
A Miró-Canturri, R Ayerbe-Algaba… - Journal of …, 2020 - academic.oup.com
… and in vivo efficacy of rafoxanide in combination with colistin … The synergy between rafoxanide and colistin has recently … in vitro and in vivo activity of rafoxanide, in monotherapy and in …
Number of citations: 15 academic.oup.com
JZ Liu, YL Hu, Y Feng, YB Guo, YF Liu, JL Yang… - Experimental Cell …, 2019 - Elsevier
… Mechanistically, we found that rafoxanide inhibited the growth of GC cells in … that rafoxanide inhibited the growth of GC cells in vivo. Taken together, our findings revealed that rafoxanide …
Number of citations: 23 www.sciencedirect.com
F Laudisi, T Pacifico, C Maresca, A Luiz-Ferreira… - Biomedicine & …, 2022 - Elsevier
… types and we recently reported that rafoxanide restrained the proliferation of CRC cells, but … rafoxanide could restore the sensitivity of CRC cells to TRAIL. Our data show that rafoxanide …
Number of citations: 4 www.sciencedirect.com
MM Bendary, MI Abd El-Hamid, AI Abousaty… - Microbiology …, 2023 - Am Soc Microbiol
… We aimed to repurpose the anthelmintic drug rafoxanide for … antibacterial and antifungal potential of rafoxanide. Notably, 70% … Rafoxanide had antibacterial and antifungal activities, with …
Number of citations: 1 journals.asm.org
F Laudisi, A Di Grazia, V De Simone, F Cherubini… - Cancer Letters, 2019 - Elsevier
… anti-cancer effects of rafoxanide in CRC models. We found rafoxanide inhibited proliferation in CRC cells, but not in normal colonic epithelial cells. Rafoxanide's anti-proliferative action …
Number of citations: 15 www.sciencedirect.com
NAK Mohammed‐Ali, JA Bogan - Journal of Veterinary …, 1987 - Wiley Online Library
… rafoxanide had long terminal half‐lives (mean 14.5 and 16.6 days, respectively) compared with oxyclosanide (mean 6.4 days). In a study of the efficacy of rafoxanide … due to rafoxanide …
Number of citations: 70 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.